![molecular formula C14H17N3O3 B12897425 2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol](/img/structure/B12897425.png)
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol is a chemical compound with the molecular formula C14H17N3O3 and a molecular weight of 275.303 g/mol . It is known for its applications in medicinal chemistry and various scientific research fields.
Méthodes De Préparation
The synthesis of 2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol typically involves the reaction of 4-(4-methoxyphenoxy)pyrimidine with 2-methylaminoethanol . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[[6-(4-Methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol can be compared with other similar compounds, such as:
Lobeglitazone: A compound with similar structural features and potential therapeutic applications.
Mequinol: Another compound with a methoxyphenoxy group, used in different contexts.
Propriétés
Formule moléculaire |
C14H17N3O3 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]-methylamino]ethanol |
InChI |
InChI=1S/C14H17N3O3/c1-17(7-8-18)13-9-14(16-10-15-13)20-12-5-3-11(19-2)4-6-12/h3-6,9-10,18H,7-8H2,1-2H3 |
Clé InChI |
ZPMBSJCDMKLETC-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)C1=CC(=NC=N1)OC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


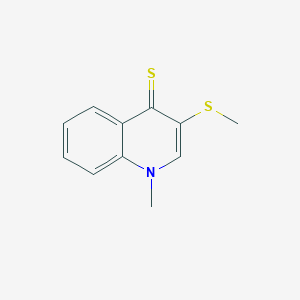

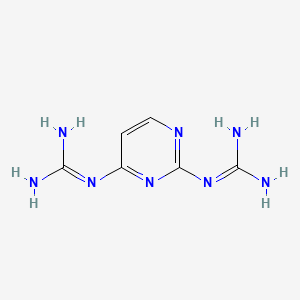

![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)

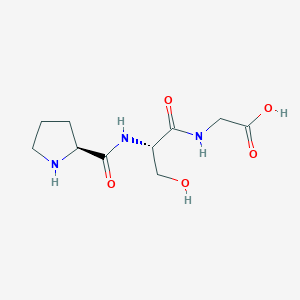
![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)

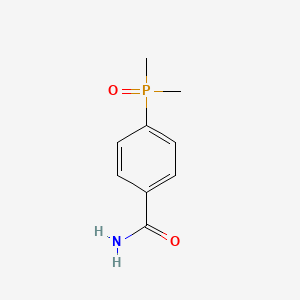
![2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12897396.png)
![2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B12897402.png)
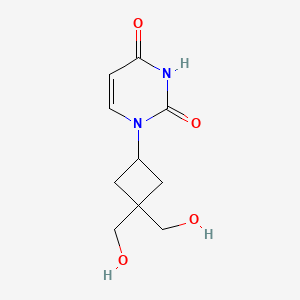
![2-Methyl-6-propylimidazo[1,2-b]pyridazine-3-sulfonamide](/img/structure/B12897414.png)
